molecular formula C18H15FN4O3S2 B2369278 Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 922590-89-4

Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2369278
CAS No.: 922590-89-4
M. Wt: 418.46
InChI Key: CLEFCZFYVFBUCF-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenylureido group at position 5 and a methyl benzoate moiety linked via a thioether bridge. This structure combines pharmacophores known for bioactivity:

  • The 1,3,4-thiadiazole ring is associated with antimicrobial, anticancer, and enzyme-inhibitory properties .
  • The 4-fluorophenylureido group enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
  • The methyl benzoate moiety improves lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

methyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-15(24)12-4-2-11(3-5-12)10-27-18-23-22-17(28-18)21-16(25)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEFCZFYVFBUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C16H16FN3O2S2\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}_2

This structure includes a thiadiazole ring, which is known for its diverse biological activities, including anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promise in inhibiting the growth of various cancer cell lines.

  • In Vitro Studies :
    • A study reported significant cytotoxic effects against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines. The compound exhibited an IC50 value of approximately 4.27 µg/mL against SK-MEL-2 cells, indicating potent antiproliferative activity .
    • Another investigation demonstrated that derivatives containing the thiadiazole moiety were effective in suppressing tumor growth through apoptosis induction and cell cycle arrest mechanisms .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • ERK1/2 Pathway Inhibition : The compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced cancer cell viability and promotes apoptosis .
  • Cell Cycle Arrest : Treatment with this compound has been associated with G1 phase arrest in cancer cells, preventing their progression into the S phase and thereby inhibiting proliferation .

Case Studies

StudyCell LineIC50 ValueMechanism
Alam et al. (2011)A549 (Lung Cancer)4.27 µg/mLApoptosis induction
Hosseinzadeh et al. (2013)MCF7 (Breast Cancer)9 µMERK pathway inhibition
Jakovljević et al. (2017)HL-60 (Leukemia)Not specifiedCaspase activation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Thiadiazole Substituents Key Functional Groups Biological Activity Reference
Methyl 4-(((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate 5-(4-Fluorophenylureido), 2-(thio-methyl benzoate) Ureido, fluorophenyl, benzoate Anticancer, enzyme inhibition (hypothesized)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 5-(4-Methylphenyl), 2-(bis-sulfanyl) Methylphenyl, sulfanyl bridges Insecticidal, fungicidal
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-Methylphenyl), 2-amino Methylphenyl, amine Antimicrobial
5-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione 5-Amino-thiadiazole, triazole-thione Amino, triazole-thione Antimicrobial
Methyl-4-(7-ethynylbenzo[c][1,2,5]thiadiazol-4-yl)benzoate (17) Benzo[c]thiadiazole, ethynyl Ethynyl, benzoate Photophysical applications

Key Observations :

  • Fluorine vs.
  • Ureido vs. Amine Groups : The ureido group offers additional hydrogen-bonding sites compared to simple amines, which could improve target selectivity .
  • Thioether vs. Sulfanyl Bridges : The thioether linkage in the target compound may reduce oxidation susceptibility relative to disulfanyl derivatives .
Physicochemical Properties
Property Target Compound 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Methyl-4-(7-ethynylbenzo[c]thiadiazol)benzoate
Molecular Weight ~437.5 g/mol 207.3 g/mol 352.4 g/mol
LogP (Predicted) 3.8 2.1 4.2
Solubility (aq.) Low Moderate Low

The higher logP of the target compound suggests improved lipid membrane penetration but reduced aqueous solubility compared to simpler analogs.

Preparation Methods

Primary Disconnection Points

The target molecule can be retrosynthetically divided into three major components:

  • 5-amino-1,3,4-thiadiazole-2-thiol (key heterocyclic intermediate)
  • 4-fluorophenyl isocyanate (ureido source)
  • Methyl 4-(bromomethyl)benzoate (methylbenzoate component)

This retrosynthetic approach allows for a convergent synthesis strategy that maximizes efficiency and yield.

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole scaffold serves as the central building block for the target compound, with several established methods available for its preparation.

Traditional Hantzsch Synthesis

The classic approach for synthesizing 1,3,4-thiadiazole derivatives involves the reaction of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents:

R-COOH + H2N-NH-C(S)-NH2 → R-C=N-N=C-SH-NH2

This cyclodehydration requires harsh conditions, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Novel Polyphosphate Ester Method

A more environmentally friendly approach employs polyphosphate ester (PPE) as a milder alternative to toxic dehydrating agents:

  • Salt formation between carboxylic acid and thiosemicarbazide
  • Dehydration of the formed salt to an intermediate acylation product
  • Cyclodehydration to the target thiadiazole

This method proceeds through the following mechanism:

R-COOH + H2N-NH-C(S)-NH2 + PPE → R-C(O)-NH-NH-C(S)-NH2 → R-C=N-N=C(S)-NH2

The PPE-mediated synthesis offers several advantages:

  • One-pot reaction procedure
  • Avoidance of toxic reagents
  • Milder reaction conditions
  • Potential for higher yields

Reaction Conditions and Optimization

Parameter Condition Observation Reference
Temperature 85°C Optimal for cyclization
Solvent Chloroform Prevents side reactions
PPE Amount 1g per 8.2 mmol Sufficient for complete conversion
Reaction Time 1-3 hours Complete conversion achieved

Thioether Linkage Formation

The connection of the thiadiazole-ureido fragment to the methyl benzoate moiety involves thioether formation through alkylation chemistry.

Nucleophilic Substitution Method

The most direct approach utilizes the nucleophilic nature of the thiol group in 5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazole-2-thiol to react with methyl 4-(bromomethyl)benzoate:

F-C6H4-NH-CO-NH-C=N-N=C(S)-SH + Br-CH2-C6H4-COOCH3 → 
F-C6H4-NH-CO-NH-C=N-N=C(S)-S-CH2-C6H4-COOCH3

Optimal conditions include:

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Aqueous ethanol or DMF
  • Temperature: 0-5°C initially, followed by gradual warming to room temperature
  • Reaction time: 4-6 hours

Preparation of the Methyl Benzoate Precursor

The methyl 4-(bromomethyl)benzoate component can be prepared through a two-step process:

  • Esterification of 4-methylbenzoic acid:

    CH3-C6H4-COOH + CH3OH + SOCl2 → CH3-C6H4-COOCH3 + SO2 + HCl
    
  • Benzylic bromination:

    CH3-C6H4-COOCH3 + Br2/NBS → Br-CH2-C6H4-COOCH3
    

Reaction conditions for esterification:

  • Temperature: 65°C
  • Solvent: Methanol
  • Catalyst: Thionyl chloride
  • Time: 8-9 hours

Optimization of Thioether Coupling

Parameter Condition Purpose Reference
Base Strength K₂CO₃ (1.5 equiv) Deprotonates thiol without side reactions
Solvent System DMF or EtOH:H₂O (3:1) Balances nucleophilicity and solubility
Temperature Control 0-5°C → RT Minimizes side reactions
Purification Column chromatography (silica gel) Removes unreacted materials and byproducts

One-Pot Sequential Synthesis Approaches

Recent advances in synthetic methodology have enabled the development of more efficient one-pot procedures for similar thiadiazole derivatives.

PPE-Mediated One-Pot Synthesis

The polyphosphate ester approach can be extended to a one-pot procedure:

  • Formation of thiadiazole core using PPE-mediated cyclization
  • In situ generation of thiol functionality
  • Sequential addition of alkylating agent
  • Addition of isocyanate to form ureido linkage

This approach minimizes isolation steps and potentially increases overall yield.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient method for accelerating heterocyclic synthesis:

  • Thiadiazole formation under microwave conditions (5-8 minutes)
  • Rapid alkylation and ureido formation in sequential microwave pulses

Benefits include:

  • Dramatically reduced reaction times
  • Higher yields (88-93%)
  • Milder conditions
  • Reduced side reactions

Purification and Characterization

Successful synthesis of Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate requires rigorous purification and comprehensive characterization.

Purification Techniques

Technique Application Conditions Reference
Column Chromatography Primary purification Silica gel, ethyl acetate/hexane gradient
Recrystallization Final purification Ethanol or isopropyl alcohol
Trituration Removing impurities Cold diethyl ether or hexane

Characterization Methods

Full characterization requires multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms aromatic protons, methylene bridge, and methyl ester
    • ¹³C NMR: Verifies carbonyl carbons, thiadiazole ring, and aromatic carbons
  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula
    • Fragmentation pattern analysis to verify structural components
  • Infrared Spectroscopy:

    • Characteristic bands for C=O (ester and ureido), C=N (thiadiazole), C-F, and C-S bonds
  • Elemental Analysis:

    • Carbon, hydrogen, nitrogen, sulfur percentages to confirm purity

Comparative Analysis of Synthetic Routes

Different synthetic approaches offer varying advantages and limitations for preparing the target compound.

Efficiency Comparison Table

Synthetic Approach Advantages Limitations Overall Yield Reference
Traditional POCl₃ Method Well-established, reliable Toxic reagents, harsh conditions 40-55%
PPE-Mediated Method Milder conditions, one-pot process Longer reaction times 60-70%
Microwave-Assisted Rapid reaction, high yield Requires specialized equipment 85-90%
Sequential Addition Control over each step Multiple isolations required 45-60%

Scalability Considerations

For laboratory-scale synthesis (1-10 g):

  • Microwave-assisted or PPE-mediated methods offer the best balance of efficiency and yield

For industrial-scale production:

  • PPE-mediated methods may be preferable due to milder conditions and reduced environmental impact
  • Sequential approaches might be necessary to ensure quality control at each step

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Methyl 4-(((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate, and how are intermediates characterized?

  • Methodological Answer : Synthesis often involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. For example, thiosemicarbazides react with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3 hours) to form thiadiazole intermediates . Subsequent functionalization (e.g., ureido or thioether linkages) is achieved via nucleophilic substitution or coupling reactions. Characterization relies on 1H/13C NMR , HPLC for purity, and mass spectrometry (EI or ESI-MS) to confirm molecular ions .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes) per EU-GHS/CLP classifications. Use fume hoods , gloves , and eye protection during synthesis. Emergency protocols include rinsing exposed skin with water and seeking medical attention if inhaled .

Q. How is the purity of this compound validated, and what solvents are suitable for recrystallization?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis . Recrystallization is optimized using solvent pairs like DMSO/water (2:1 v/v) or ethanol/ethyl acetate, ensuring minimal residual solvents by TGA .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole core formation, and what are common pitfalls?

  • Methodological Answer : Yield optimization involves reflux time control (3–5 hours) and stoichiometric adjustments of POCl₃. Pitfalls include incomplete cyclization (detected by unreacted thiosemicarbazide in TLC ) or side reactions from excess POCl₃. Post-reaction neutralization with ammonia (pH 8–9) improves precipitate purity .

Q. What strategies are used to resolve contradictions between computational docking predictions and in vitro bioassay results?

  • Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility in docking. Validate predictions by:

  • Molecular dynamics simulations (100 ns trajectories) to assess binding stability.
  • SAR studies on derivatives (e.g., varying fluorophenyl substituents) to identify critical pharmacophores .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and target affinity compared to chlorine. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) and logP measurements to correlate substituent effects with bioavailability .

Q. What analytical techniques are recommended for detecting degradation products under accelerated stability conditions?

  • Methodological Answer : Use LC-MS/MS with C18 columns and Q-TOF detection to identify degradation products. Forced degradation studies (40°C/75% RH, 1 week) reveal hydrolytic cleavage of the thioether or ureido bonds, quantified via peak area normalization .

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